molecular formula C13H13NO3 B8048569 1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione

1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione

Cat. No.: B8048569
M. Wt: 231.25 g/mol
InChI Key: SBTKCILRGNPNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique indeno-pyrrole structure, which makes it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves several steps. One common method involves the use of Diels-Alder chemistry. The compound can be synthesized by reacting 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione with furfuryl alcohol . This reaction typically requires specific conditions, such as the presence of a solvent like xylene and an antioxidant like hydroquinone . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-6-5-14-11(16)7-10-12(14)8-3-1-2-4-9(8)13(10)17/h1-4,10,12,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTKCILRGNPNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C3C2=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C3=CC=CC=C3C2=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.